Chemical Stability: Methyltetrazine vs. Hydrogen-Substituted Tetrazine
Methyltetrazine-PEG24-acid incorporates a 6-methyltetrazine moiety. Comparative product literature and technical datasheets consistently state that the chemical stability of methyl-substituted tetrazines is 'substantially higher' or 'substantially improved' relative to their hydrogen-substituted (unsubstituted) counterparts . This enhanced stability is a direct consequence of the electron-donating methyl group, which reduces the electrophilicity of the tetrazine ring, thereby slowing hydrolysis and nucleophilic attack [1].
| Evidence Dimension | Chemical stability in aqueous media |
|---|---|
| Target Compound Data | Substantially higher stability (qualitative comparison from class-level data) |
| Comparator Or Baseline | Hydrogen-substituted tetrazine (e.g., Tetrazine-acid) |
| Quantified Difference | N/A; qualitative superiority |
| Conditions | Inferred from multiple vendor technical datasheets for tetrazine class compounds |
Why This Matters
Superior stability translates to a wider range of usable reaction conditions, longer aqueous shelf-life, and reduced experimental failure due to reagent degradation, directly impacting procurement value.
- [1] Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263–2270. View Source
